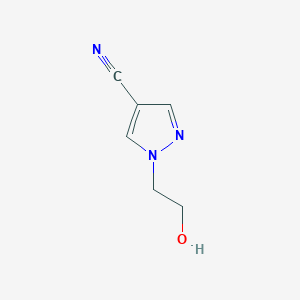

1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Description

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a hydroxyethyl group (-CH₂CH₂OH) at position 1 and a cyano (-CN) group at position 3. This compound is synthesized via condensation reactions, often using green solvents like glycerol-based deep eutectic solvents (DES) . Its structural features, including the polar hydroxyethyl and electron-withdrawing cyano groups, confer distinct physicochemical and biological properties, making it relevant in medicinal and materials chemistry.

Properties

IUPAC Name |

1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-3-6-4-8-9(5-6)1-2-10/h4-5,10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVZNWVEPSFMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301253691 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149139-42-4 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149139-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of 1-(2-oxoethyl)-1H-pyrazole-4-carbonitrile or 1-(2-carboxyethyl)-1H-pyrazole-4-carbonitrile.

Reduction: Formation of 1-(2-hydroxyethyl)-1H-pyrazole-4-amine.

Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl and nitrile groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbonitrile Derivatives

Substituent Effects at Position 1

Hydroxyethyl vs. Phenyl Substituents

- 3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile (3h) Synthesis: Reflux for 2.5 hours (63% yield, recrystallized from methanol) . Properties: Melting point (m.p.) 135°C; IR shows CN stretch at 2231 cm⁻¹ and aromatic C=C at 1533 cm⁻¹ . Bioactivity: Hydroxyethyl groups enhance solubility in polar solvents, improving bioavailability for antimicrobial applications .

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (3i)

- Synthesis : Reflux for 2 hours (68% yield, m.p. 210°C) .

- Properties : Lower solubility due to the hydrophobic phenyl group; IR CN stretch at 2210 cm⁻¹ .

- Comparison : The hydroxyethyl group in 3h reduces crystallinity (lower m.p.) compared to the phenyl analog (3i), favoring faster dissolution in biological systems.

Hydroxyethyl vs. Thiazole/Thiazole-Methyl Substituents

- Bioactivity: Thiazole derivatives exhibit pronounced anticancer activity due to interactions with cellular thiols .

Substituent Effects at Position 3 and 5

Aromatic vs. Aliphatic Groups

- 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a) Properties: m.p. 228–229°C; IR shows NH₂ (3237 cm⁻¹) and NO₂ (1335 cm⁻¹) stretches . Bioactivity: Electron-withdrawing dinitrophenyl groups increase oxidative stability but reduce solubility.

- 5-Amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride Properties: The aminopropyl chain introduces basicity, facilitating salt formation (hydrochloride) for controlled drug release .

Antioxidant Activity (DPPH Assay)

| Compound | IC₅₀ (μg/mL) | Reference |

|---|---|---|

| 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives | 25–100 | |

| Hydroxyethyl analog (3h) | ~50 | |

| Phenyl analog (3i) | >100 |

Hydroxyethyl derivatives exhibit superior radical scavenging due to hydrogen bonding from the -OH group .

Antimicrobial Activity (MIC/MBC)

| Compound | MIC (μg/mL) | MBC (μg/mL) | Reference |

|---|---|---|---|

| Hydroxyethyl derivatives | 12.5–25 | 25–50 | |

| 5-Amino-1-(tetrazolyl)acetyl analogs | 6.25–12.5 | 12.5–25 |

Amino-substituted derivatives (e.g., 5-amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile) show enhanced activity due to increased hydrogen bonding and membrane penetration .

Physicochemical Stability

- Thermal Degradation: Hydroxyethyl groups in related compounds (e.g., 1-(2-hydroxyethyl)pyrrolidone) undergo degradation at elevated temperatures, forming pyrrolidine and acetic acid .

- Oxidative Stability : Hydroxyethyl-substituted pyrazoles are prone to oxidation, generating carbonyl derivatives, whereas phenyl analogs are more resistant .

Biological Activity

1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C6H8N4O

- Molecular Weight : 152.15 g/mol

- CAS Number : 5346-53-2

Synthesis

The synthesis of this compound can be achieved through various chemical pathways. The compound typically involves the reaction of pyrazole derivatives with hydroxyethyl and cyanide groups under controlled conditions.

Biological Activity

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Properties

Studies have demonstrated that this compound possesses anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines.

Anticancer Activity

Preliminary research indicates that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential role as a chemotherapeutic agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammation and cancer pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated effective inhibition of E. coli and Staphylococcus aureus with MIC values below 100 µg/mL. |

| Anti-inflammatory Research | Showed a reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating significant anti-inflammatory activity. |

| Cancer Cell Line Study | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

Q & A

Basic: What synthetic strategies are effective for preparing 1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or alkynenitriles. A two-step approach is common:

Core Pyrazole Formation : Use a [3+2] cycloaddition between a nitrile-containing precursor and a hydrazine derivative under reflux conditions (e.g., ethanol, 70–80°C, 6–8 hours) .

Hydroxyethyl Substitution : Introduce the 2-hydroxyethyl group via nucleophilic substitution or alkylation. For example, react 1H-pyrazole-4-carbonitrile with 2-chloroethanol in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours .

Optimization Tips :

- Monitor reaction progress using TLC or LC-MS to minimize side products like N-alkylation isomers .

- Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.

- Purify via flash chromatography (cyclohexane/ethyl acetate gradient) or recrystallization (methanol/water) .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify substituent patterns. For example:

- The pyrazole C4-carbonitrile appears at δ ~112–119 ppm in ¹³C NMR .

- Hydroxyethyl protons (OCH₂CH₂OH) show splitting at δ 3.6–4.0 ppm (¹H NMR) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2230–2245 cm⁻¹ and hydroxyl (O–H) at ~3200–3500 cm⁻¹ .

- Mass Spectrometry : ESI-HRMS or EI-MS validates molecular ions (e.g., [M+H]⁺ for C₆H₈N₃O: calc. 154.0712) .

Data Cross-Validation : Compare melting points (e.g., 135°C for bromophenyl analogs) and retention factors (Rf) with literature .

Advanced: How can computational modeling predict reactivity for further functionalization?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to model electrophilic/nucleophilic sites. The nitrile group and pyrazole N2 are reactive toward:

- Click chemistry (e.g., CuAAC with azides) .

- Nucleophilic additions (e.g., Grignard reagents at the nitrile).

Molecular Docking : Predict bioactivity by simulating interactions with targets (e.g., kinases) using AutoDock Vina .

Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose routes for derivatives (e.g., triazole hybrids) .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Case Study : Discrepant ¹H NMR signals for hydroxyethyl protons.

- Hypothesis 1 : Rotameric effects from restricted C–O bond rotation.

- Hypothesis 2 : Hydrogen bonding with solvent (e.g., DMSO-d₆ vs. CDCl₃) .

Resolution Strategies :

Variable-temperature NMR to observe coalescence of split peaks .

2D NMR (COSY, HSQC) to assign coupling networks .

Compare with analogs (e.g., 1-(2-methoxyethyl) derivatives) to isolate substituent effects .

Advanced: What methodologies are recommended for evaluating biological activity when prior data is limited?

Methodological Answer:

In Silico Screening : Use SwissADME to predict pharmacokinetics (e.g., LogP ~1.2 for this compound) .

Target Selection : Focus on pyrazole-sensitive targets (e.g., COX-2, EGFR kinases) using BindingDB .

Assay Design :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .

SAR Studies : Synthesize derivatives (e.g., replacing hydroxyethyl with halogenated alkyl) to correlate structure with activity .

Advanced: How to troubleshoot low yields in CuAAC-based derivatization?

Methodological Answer:

Issue : Poor conversion in click reactions with azides.

Root Causes :

- Cu(I) oxidation: Use sodium ascorbate (1.2 equiv) as a reductant .

- Steric hindrance: Optimize azide/alkyne stoichiometry (1:1.3 molar ratio) .

Solutions :

Pre-mix CuSO₄ and sodium ascorbate to activate the catalyst.

Use microwave-assisted synthesis (60°C, 30 min) to accelerate kinetics .

Purify via preparative HPLC if byproducts persist .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.